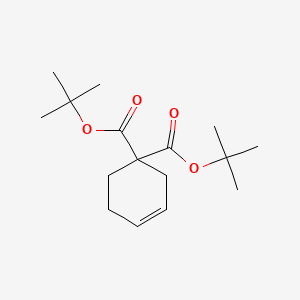
Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate is a chemical compound characterized by its unique structure, which includes a cyclohexene ring substituted with two tert-butyl groups and two carboxylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate typically involves the reaction of cyclohexene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: Substitution reactions can occur at the tert-butyl groups or the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as di-tert-butyl cyclohexane-1,1-dicarboxylate.
Reduction: Reduced derivatives such as di-tert-butyl cyclohexane-1,1-dicarboxylate.
Substitution: Substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate involves its interaction with various molecular targets. The compound can undergo chemical transformations that allow it to participate in different pathways, depending on the conditions and reagents used. Its tert-butyl groups provide steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Di-tert-butyl cyclohexane-1,1-dicarboxylate: Similar structure but with a saturated cyclohexane ring.
Di-tert-butyl benzene-1,1-dicarboxylate: Similar structure but with a benzene ring instead of a cyclohexene ring.
Uniqueness: Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate is unique due to its unsaturated cyclohexene ring, which provides different reactivity compared to its saturated or aromatic counterparts. This unsaturation allows for additional types of chemical reactions, making it a versatile compound in organic synthesis.
Eigenschaften
CAS-Nummer |
819802-91-0 |
|---|---|
Molekularformel |
C16H26O4 |
Molekulargewicht |
282.37 g/mol |
IUPAC-Name |
ditert-butyl cyclohex-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C16H26O4/c1-14(2,3)19-12(17)16(10-8-7-9-11-16)13(18)20-15(4,5)6/h7-8H,9-11H2,1-6H3 |
InChI-Schlüssel |
CWAQOSFPEUFVGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CCC=CC1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol](/img/structure/B12529043.png)
![1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene](/img/structure/B12529056.png)
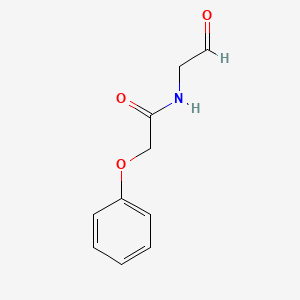
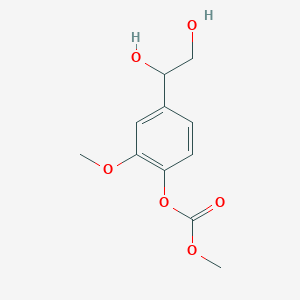
methanone](/img/structure/B12529066.png)
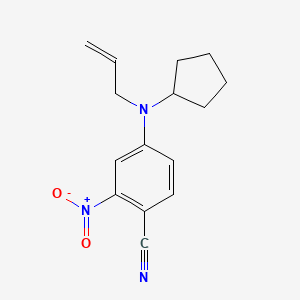
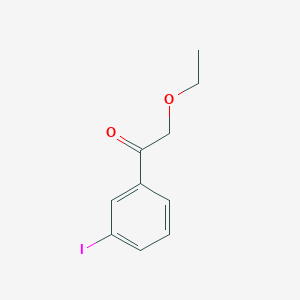
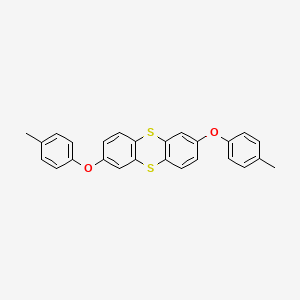
![3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid](/img/structure/B12529094.png)
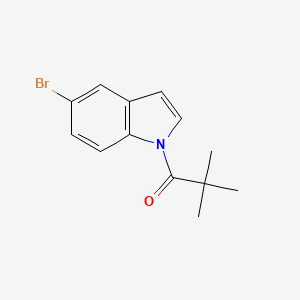
![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)
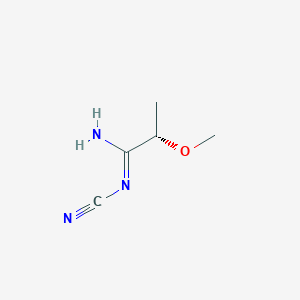
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)

